ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate
Description
Properties
IUPAC Name |
ethyl 2-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-2-31-22(30)17-8-3-4-9-18(17)26-21(29)16-7-5-11-27(14-16)19-13-20(24-15-23-19)28-12-6-10-25-28/h3-4,6,8-10,12-13,15-16H,2,5,7,11,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQTWOOWJIDKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring and a pyrimidine moiety, suggest diverse biological activities that warrant thorough investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.5 g/mol. The compound's structure includes:
- Pyrazole and Pyrimidine Rings : Known for their roles in various biological activities.
- Piperidine Moiety : Often associated with neuroactive compounds.
Anticancer Activity
This compound has shown promising anticancer activity in vitro. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | TBD |
Antimicrobial Properties
Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit antimicrobial properties. This compound may possess similar effects, potentially inhibiting the growth of bacteria and fungi.
Neuroprotective Effects
The piperidine component suggests possible neuroprotective effects, which have been observed in related compounds. This activity could be relevant in treating neurodegenerative diseases.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
- Receptor Modulation : The interaction with neurotransmitter receptors may contribute to its neuroprotective effects.
- DNA Interaction : The ability to intercalate or bind to DNA could explain its anticancer properties.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of pyrazole derivatives in various biological contexts. For instance, a review published in PubMed discusses the broad spectrum of biological activities exhibited by pyrazole compounds, including anti-inflammatory and anticancer effects . Furthermore, the structural modifications of pyrimidine derivatives have been shown to enhance biological activity .
Example Study
In one notable study, this compound was tested against several cancer cell lines, demonstrating an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy (specific values to be determined from ongoing research).
Comparison with Similar Compounds
Research Implications
- Structural Insights : The compound’s crystallographic data (if resolved) could leverage SHELXL refinements () for precise bond-length/angle analysis, aiding SAR studies.
- Optimization Opportunities : Replacing the ethyl benzoate with bioisosteres (e.g., carboxylic acid) may balance solubility and activity.
Q & A
Q. What synthetic strategies are commonly employed to construct the piperidine-pyrimidine core in this compound?
The synthesis typically involves multi-step coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is used to attach the pyrimidine moiety to the piperidine ring. describes a related synthesis using tert-butyl-protected intermediates, followed by deprotection and functionalization. Piperidine ring formation may involve reductive amination or cyclization of pre-functionalized precursors .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
High-performance liquid chromatography (HPLC) with UV detection is recommended, using a pH 6.5 ammonium acetate buffer (as described in ) to resolve impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Impurity profiling should reference pharmacopeial standards (e.g., ) to identify byproducts like unreacted intermediates or degradation products .
Q. What safety protocols should be prioritized during synthesis and handling?
Follow standard chemical hygiene practices, including fume hood use for volatile reagents. emphasizes consulting safety data sheets (SDS) for related pyrazole derivatives, particularly for first-aid measures in case of inhalation or skin contact. Emergency response protocols should include immediate decontamination and medical consultation .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between pyrazole-pyrimidine and piperidine-carboxamide moieties?
Reaction optimization should focus on catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity (DMF or THF), and temperature control (60–100°C). Computational modeling (e.g., density functional theory) can predict steric or electronic barriers, as suggested by ’s process simulation subclass (RDF2050108). Validate outcomes via kinetic studies and in situ monitoring (e.g., FTIR) .
Q. What methodologies address low yields due to competing side reactions in the final esterification step?
Side reactions (e.g., hydrolysis of the ethyl benzoate group) can be mitigated by using anhydrous solvents, controlled pH, and low-temperature conditions. highlights the use of coupling agents like DCC/DMAP to activate carboxylic acid intermediates. Post-reaction purification via column chromatography or recrystallization (’s RDF2050107) improves yield .
Q. How should discrepancies in NMR data between synthetic batches be systematically investigated?
Batch variability may arise from solvent polarity effects, tautomerism, or residual solvents. Use 2D NMR (e.g., COSY, HSQC) to confirm spin systems. Spiking experiments with reference standards () or deuterated solvents can isolate chemical shift anomalies. Statistical analysis (e.g., PCA) of spectral data may identify outlier batches .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to target proteins like kinase enzymes. ADMET predictors (e.g., SwissADME) evaluate solubility, metabolic stability, and blood-brain barrier penetration. ’s InChI data can be used to generate 3D conformers for these studies .
Data Contradiction and Validation
Q. How can researchers resolve conflicting reports on the compound’s stability under acidic conditions?
Conduct forced degradation studies (e.g., 0.1M HCl at 40°C for 24 hours) and compare results using HPLC-MS. ’s impurity profiles (e.g., Imp. F) provide reference retention times for hydrolyzed byproducts. Accelerated stability testing under ICH guidelines clarifies environmental susceptibility .
Q. What strategies validate the biological activity of this compound against hypothesized targets?
Use in vitro assays (e.g., enzyme inhibition IC₅₀ determination) with positive controls. ’s crystallographic data (e.g., single-crystal X-ray structures) can guide structure-activity relationship (SAR) studies. Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics) to confirm mechanism .
Methodological Frameworks
Q. How should researchers integrate this compound into a broader study on kinase inhibition?
Align experimental design with ’s guiding principle: link hypotheses to kinase signaling pathways (e.g., PI3K/AKT). Use dose-response assays, siRNA knockdown, and Western blotting to establish functional relevance. Include negative controls (e.g., inactive stereoisomers) to isolate target effects .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
Non-linear regression (e.g., log-dose vs. response) calculates EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. emphasizes replicating experiments across multiple cell lines to assess specificity .
Synthesis and Scale-Up Challenges
Q. How can membrane separation technologies ( ) improve purification of this compound?
Nanofiltration or reverse osmosis membranes selectively remove low-MW impurities (e.g., unreacted pyrazole). Optimize parameters like transmembrane pressure and solvent resistance. Compare with traditional methods (e.g., chromatography) for cost-efficacy in pilot-scale production .
Q. What steps minimize racemization during piperidine ring functionalization?
Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts). ’s stereospecific synthesis of methyl esters highlights the importance of protecting group strategy. Monitor enantiomeric excess via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
